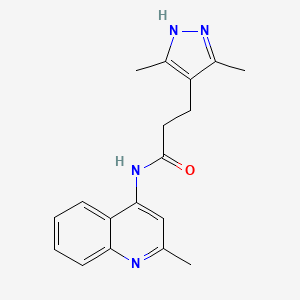
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPP is a small molecule that can interact with various biological targets, making it a valuable tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Complexes with Palladium(II) Chloride
Complexes of palladium(II) chloride with derivatives of 3-(pyrazol-1-yl)propanamide and 3-(3,5-dimethylpyrazol-1-yl)-propanamide have been prepared, showing potential in the formation of supramolecular hydrogen-bonded chains and cyclic dimers in solid state. These complexes afford trans-PdCl2(L)2, with x-ray crystal structure determinations revealing κN-monodentate coordination of the PPA-type ligands, highlighting their significance in supramolecular chemistry and potential catalytic applications (Palombo et al., 2019).
Cyclization Reactions
Cyclization of cyanamides with methyl anthranilates and other compounds leads to the formation of various heterocyclic derivatives, including 2-aminoquinazoline and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives. These reactions contribute to the synthesis of novel heterocyclic compounds with potential pharmacological activities (Shikhaliev et al., 2008).
Antidepressant Properties
A study described the synthesis of compounds related to 3,4-diphenyl-1H-pyrazole-1-propanamine, identifying potential antidepressants with reduced side effects. This research suggests the utility of derivatives in developing new antidepressant drugs (Bailey et al., 1985).
Synthesis of Heterocyclic Derivatives
Efficient routes for synthesizing functionalized 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones, involving cyclization of a key precursor with various N and C-nucleophiles, have been described. These derivatives were evaluated for their antioxidant activities, showcasing the potential in designing molecules with enhanced biological properties (Hassan & Hassanin, 2017).
Potential Antimicrobial Agents
A series of pyrazole derivatives containing the 2-methylquinoline ring system demonstrated significant in vitro antibacterial activity against various strains, highlighting their potential as novel antimicrobial agents (Raju et al., 2016).
Anticancer Activities
Certain derivatives have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum anticancer potential. Molecular docking studies further elucidated their mechanism of action, suggesting their use in cancer treatment (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-10-17(15-6-4-5-7-16(15)19-11)20-18(23)9-8-14-12(2)21-22-13(14)3/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCMAMJDSZTXFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2467755.png)
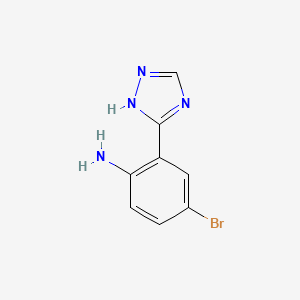
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B2467759.png)
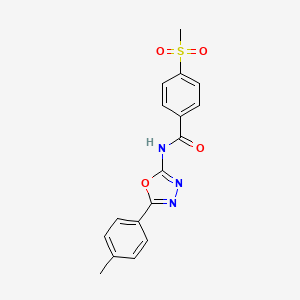

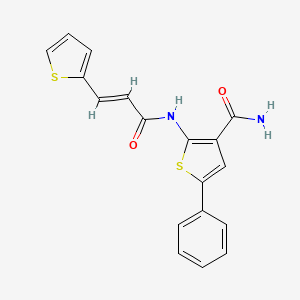
![1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)ethanone](/img/structure/B2467766.png)
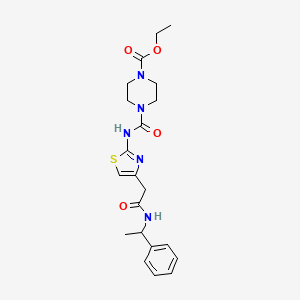
![2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylacetamide](/img/structure/B2467769.png)


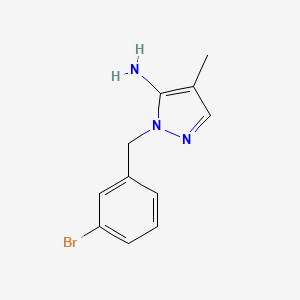
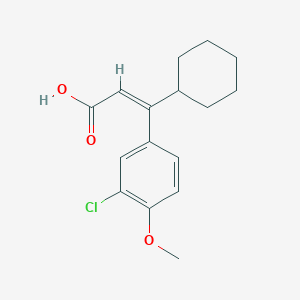
![2,4-Dibromo-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline](/img/structure/B2467775.png)